molecular formula C20H14ClFN4O3 B6567764 3-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921851-43-6

3-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6567764
CAS No.: 921851-43-6
M. Wt: 412.8 g/mol
InChI Key: ZCNUWTQDOVZQLF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer and enzyme inhibition . Structurally, it features a 4-chlorophenyl group at position 3, a 3-fluorophenyl carboxamide at position 7, and a methyl group at position 3.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O3/c1-25-10-15(18(27)23-13-4-2-3-12(22)9-13)16-17(25)19(28)26(20(29)24-16)14-7-5-11(21)6-8-14/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNUWTQDOVZQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-N-(3-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on various research findings.

Chemical Structure and Properties

The chemical formula for this compound is C20H16ClFN4O3C_{20}H_{16}ClFN_4O_3. Its structure features multiple aromatic rings and functional groups that contribute to its biological activity. The presence of halogen substituents (chlorine and fluorine) is particularly significant as these can influence the compound's interaction with biological targets.

Research indicates that compounds in this class may exhibit antiparasitic and antiviral properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for the survival and replication of pathogens. For instance, derivatives have been shown to target ATPases associated with malaria parasites .

Antiparasitic Activity

Recent studies have demonstrated that certain derivatives of pyrrolo[3,2-d]pyrimidines exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For example:

CompoundEC50 (μM)Selectivity Index
3a0.23>40
3b0.55>30
3c1.25>20

These results indicate that the compounds are effective at low concentrations while maintaining low toxicity to human cells .

Antiviral Activity

In addition to antiparasitic effects, some studies have focused on the antiviral potential of pyrrolo[3,2-d]pyrimidines against HIV-1. Compounds were evaluated for their ability to inhibit viral replication in vitro:

CompoundIC50 (nM)Mechanism of Action
5a50Inhibition of reverse transcriptase
5b30Inhibition of protease

The antiviral activities suggest that modifications in the structure can lead to significant increases in potency against viral targets .

Case Studies

  • Case Study on Malaria Treatment : A study involving a series of pyrrolo[3,2-d]pyrimidine derivatives showed that optimizing substituents on the aromatic rings improved both solubility and efficacy against P. falciparum. The lead compound from this study demonstrated an EC50 value of 0.064μM0.064\,\mu M, indicating strong efficacy in vivo .
  • Anti-HIV Research : Another investigation into similar compounds revealed that certain derivatives could effectively inhibit HIV-1 replication with IC50 values in the low nanomolar range. This highlights the potential for developing new antiviral agents based on this scaffold .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Key Analogues
Compound ID Substituents Anticancer IC₅₀ (µM) Antibacterial MIC (µg/mL) LogP
Target 3-(4-Cl-Ph), N-(3-F-Ph)-carboxamide N/A N/A ~2.5*
-19b Triazolo-fused, 4-Cl-Ph 1.2 16 (Gram-negative) 3.1
-ester Ethyl ester, dipentylamino 15.4 N/A 3.8
-4b Sulfonamide, thiophene 9.8 8 (Gram-positive) 2.9

*Estimated based on structural similarity.

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